Tert-butyl 3-bromoazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-bromoazetidine-1-carboxylate, also known as 1-Boc-3-bromoazetidine, is a chemical compound with the formula C₈H₁₄BrNO₂ . It is commonly used in scientific research .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 1-amino-2,3-dibromopropane hydrobromide, dry tetrahydrofuran (THF), phenyllithium (PhLi) solution, acetonitrile (MeCN), lithium bromide (LiBr), and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is stirred at –78 °C for 2 hours, then MeCN, LiBr, and Boc2O are added at –78 °C and warmed to room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
. This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule . Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of structures bearing azetidine, pyrrolidine, piperidine, and morpholine core structures .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.11 . It is a liquid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.63, indicating its lipophilicity .Scientific Research Applications
Elastase Inhibition
Tert-butyl 3-bromoazetidine-1-carboxylate has been explored for its potential as an elastase inhibitor. Beauve et al. (1999) synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones by reacting (3S)-3-(tert-butoxycarbonyl) amino azetidin-2-one with different chloroformates and investigated their role as elastase inhibitors. These compounds showed low kinetic values for PPE-catalyzed hydrolysis, indicating their transient inhibitory effect on the enzyme (Beauve et al., 1999).
Synthesis of Functionalized Amino Acid Derivatives
Žukauskaitė et al. (2011) developed a synthesis method for alkyl 3-bromoazetidine-3-carboxylates, which are useful for producing functionalized azaheterocyclic α- and β-amino acid derivatives. These derivatives are significant for biological applications and in the field of foldamers (Žukauskaitė et al., 2011).
Anionic Cascade Recyclization
Ivanov (2020) investigated the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form various pyrrolo[1,2-b][1,2,4]triazine systems. This study used tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, demonstrating the versatility of this compound in synthesizing complex heterocyclic systems (Ivanov, 2020).
Synthesis of CDK9 Inhibitors and Ibrutinib
Hu et al. (2019) discussed the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of this compound, as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib. This research provides valuable references for the synthesis of these significant pharmaceutical compounds (Hu et al., 2019).
Highly Stereoselective Hydroformylation
Kollár and Sándor (1993) conducted a study on the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, showing the potential of this compound in producing important intermediates for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).
Synthesis of Antibacterial Agents
Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, including a compound structurally related to this compound, to evaluate their antibacterial activities. This study highlights the potential of using this compound derivatives as antibacterial agents (Song et al., 2009).
Safety and Hazards
Tert-butyl 3-bromoazetidine-1-carboxylate is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
The bromo group in “Tert-butyl 3-bromoazetidine-1-carboxylate” can potentially undergo various reactions, such as nucleophilic substitution, to form new bonds. The carboxylate group can also participate in reactions, serving as a point of attachment for other groups or molecules .
The exact pharmacokinetics, or how this compound is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors including its chemical structure, the route of administration, and the individual’s physiological conditions .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also depend on various factors. These could include temperature, pH, presence of other chemicals, and specific conditions within the body .
Properties
IUPAC Name |
tert-butyl 3-bromoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTPPPNQDPSSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697026 | |
Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064194-10-0 | |
Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-bromoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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